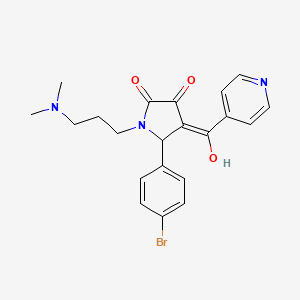
5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22BrN3O3 and its molecular weight is 444.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C23H25BrN2O4
- Molecular Weight : 473.36 g/mol
- CAS Number : 370576-39-9
The structure includes a bromophenyl group, a dimethylamino propyl chain, a hydroxy group, and an isonicotinoyl moiety. The presence of these functional groups suggests various potential interactions with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, compounds with similar structures have shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in blood pressure regulation .
- Receptor Binding : The dimethylamino group suggests potential binding to neurotransmitter receptors, which could affect signaling pathways related to mood and cognition.
- Antioxidant Activity : The hydroxy group may contribute to radical scavenging activity, which is beneficial in reducing oxidative stress in cells.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar pyrrolidinone derivatives. For example, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl | HeLa | 15.2 |
| 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy | MCF7 | 10.7 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown that similar compounds exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of the bromophenyl group in enhancing antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Bromophenyl Substitution : The presence of the bromine atom increases lipophilicity and may enhance membrane permeability.
- Dimethylamino Group : This moiety is associated with increased interaction with biological targets due to its basicity.
- Hydroxy Group : Contributes to hydrogen bonding capabilities, influencing binding affinity to target sites.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various analogs and evaluated their anticancer activity against liver cancer cells, finding that modifications at the phenyl ring significantly impacted potency .
- QSAR Models : Quantitative structure-activity relationship models have been developed to predict the biological activity based on structural features. These models help in understanding how specific modifications can enhance or reduce activity .
特性
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-24(2)12-3-13-25-18(14-4-6-16(22)7-5-14)17(20(27)21(25)28)19(26)15-8-10-23-11-9-15/h4-11,18,26H,3,12-13H2,1-2H3/b19-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFSWZYZKVQPLR-HTXNQAPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














